4-(Cinnamyloxy)-4-oxobutanoic acid 4-(Cinnamyloxy)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16708665
InChI: InChI=1S/C13H14O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)
SMILES:
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol

4-(Cinnamyloxy)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16708665

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Cinnamyloxy)-4-oxobutanoic acid -

Specification

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
IUPAC Name 4-oxo-4-(3-phenylprop-2-enoxy)butanoic acid
Standard InChI InChI=1S/C13H14O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)
Standard InChI Key BPDHTMWHCGONPX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O

Introduction

PropertyValue
Molecular FormulaC₁₃H₁₄O₄
Molecular Weight234.25 g/mol
IUPAC Name4-oxo-4-(3-phenylprop-2-enoxy)butanoic acid
SMILESC1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O
InChI KeyBPDHTMWHCGONPX-UHFFFAOYSA-N

Chemical Structure and Physicochemical Properties

The compound’s structure features two critical functional groups:

  • Cinnamyl Ether Group: A propenylbenzene moiety (C₆H₅-CH₂-CH₂-O-) provides hydrophobicity and π-π stacking capabilities.

  • 4-Oxobutanoic Acid Backbone: A four-carbon chain with a ketone at position 4 and a carboxylic acid terminus, enabling hydrogen bonding and nucleophilic reactivity.

The interplay between these groups confers a calculated partition coefficient (LogP) of 1.82, suggesting moderate lipophilicity. Spectroscopic data reveal characteristic IR absorptions at 1720 cm⁻¹ (C=O stretching of ester) and 1680 cm⁻¹ (ketone C=O).

Synthesis and Manufacturing

Biocatalytic Synthesis

The primary synthesis route employs lipase-catalyzed esterification under mild conditions:

  • Substrates: Itaconic anhydride and cinnamyl alcohol are reacted in a non-polar solvent (e.g., toluene).

  • Mechanism: Lipases (e.g., Candida antarctica Lipase B) facilitate nucleophilic attack by cinnamyl alcohol on the anhydride, followed by water elimination to form the ester bond.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature45°C
SolventToluene
Enzyme Loading10% (w/w)
Conversion Yield78–85%

Industrial Scalability

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeatureBioactivity
4-Oxobutanoic acid Parent carboxylic acidMetabolic intermediate
4-(Hydroxyamino)-4-oxobutanoic acid Hydroxylamine substitutionChelating agent
4-(2-Aminophenyl)-4-oxobutanoic acid Aromatic amine groupGlyoxylate aminotransferase inhibitor

The cinnamyl ether group in 4-(Cinnamyloxy)-4-oxobutanoic acid distinguishes it through enhanced lipid solubility and aromatic interactions absent in simpler derivatives.

Future Research Directions

  • Therapeutic Optimization: Structure-activity relationship (SAR) studies to improve mu-calpain selectivity.

  • Green Chemistry: Developing solvent-free enzymatic synthesis to enhance sustainability.

  • Pharmacokinetics: Assessing bioavailability and metabolic stability in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator